
Methyl 7-bromochroman-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that are widely studied due to their diverse biological activities and potential therapeutic applications. This particular compound features a bromine atom at the 7th position, which can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester typically involves the bromination of a precursor benzopyran compound. One common method is the bromination of 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed, often in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzopyran derivatives, while oxidation can produce ketones or aldehydes.
Applications De Recherche Scientifique
7-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom may play a crucial role in binding to biological targets, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester: Lacks the bromine atom, which may result in different chemical and biological properties.
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester:
7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester: Features a methoxy group, which can influence its solubility and biological activity.
Uniqueness
The presence of the bromine atom in 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester makes it unique compared to its analogs. The bromine atom can enhance the compound’s reactivity and potentially improve its biological activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
methyl 7-bromo-3,4-dihydro-2H-chromene-4-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)9-4-5-15-10-6-7(12)2-3-8(9)10/h2-3,6,9H,4-5H2,1H3 |
Clé InChI |
OKGITJOHSWMKNL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCOC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)

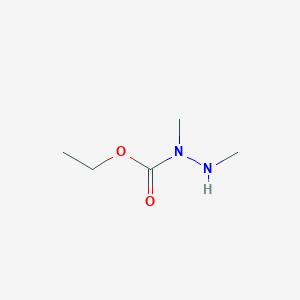
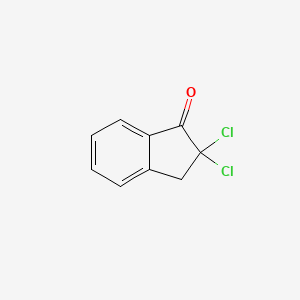
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)
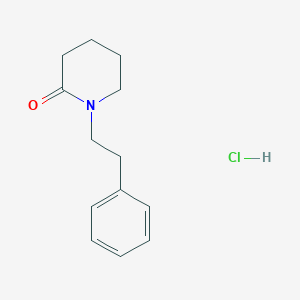
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)

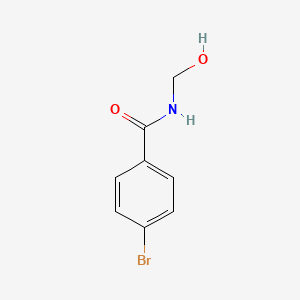
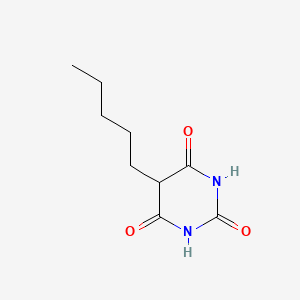
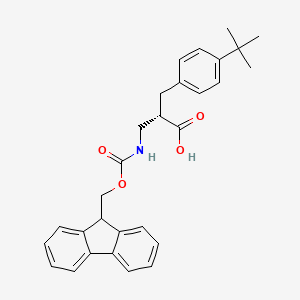
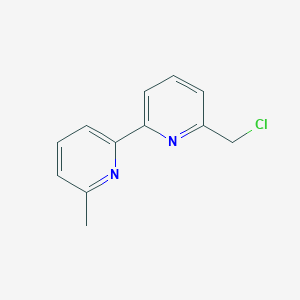
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)
